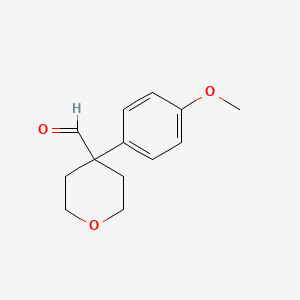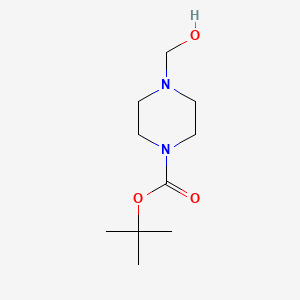
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions to form the intermediate 2-(prop-2-yn-1-ylamino)benzamide. This intermediate can then undergo cyclization with formaldehyde to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and prop-2-yn-1-yl groups may play a role in binding to these targets, influencing the compound’s overall efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.
3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group, potentially affecting its reactivity and applications.
2-(Hydroxymethyl)-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of the prop-2-yn-1-yl group, which may alter its chemical behavior.
Uniqueness
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is unique due to the presence of both the hydroxymethyl and prop-2-yn-1-yl groups. These functional groups can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
823235-13-8 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-14-11(8-15)13-10-6-4-3-5-9(10)12(14)16/h1,3-6,15H,7-8H2 |
Clé InChI |
MOICXSQMJLJLSR-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C(=NC2=CC=CC=C2C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)


![Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11887733.png)

![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)



![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)

![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)

